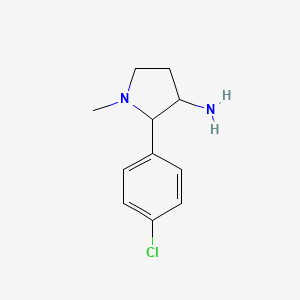
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic potential, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a chlorophenyl group. The presence of the chlorine atom is significant as it can influence the compound's biological activity by altering its interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, leading to altered cellular functions.
- Cytotoxicity : Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic potential of this compound against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Induction of apoptosis via Bax/Bcl-2 modulation |
| HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
| Vero (Normal) | >50 | Selectivity for cancerous cells |
These results indicate that this compound has a significant selective cytotoxic effect on cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
Case Studies
- In Vitro Studies : A study conducted on MCF-7 and HepG2 cell lines demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as caspase 9 and alterations in the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways. This suggests that the compound may effectively induce programmed cell death in cancer cells.
- In Vivo Studies : In animal models, the compound's ability to target tumor cells was assessed using radioactive tracing techniques. Results showed preferential accumulation in tumor tissues, supporting its potential for targeted cancer therapy.
Research Findings
Several studies have highlighted the significance of substituents like chlorine in modulating the biological activity of compounds similar to this compound. For instance, research indicates that chlorine-containing compounds often exhibit enhanced potency due to improved binding affinity to biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


